molecular formula C36H56N4O8 B14792788 3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid

Cat. No.: B14792788
M. Wt: 672.9 g/mol
InChI Key: VBXWZKSXWLNTST-UHFFFAOYSA-N
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Description

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as heme in hemoglobin and chlorophyll in plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid typically involves the following steps:

    Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core through the condensation of pyrrole and aldehyde derivatives under acidic conditions.

    Carboxyethyl Substitution:

    Methyl Substitution: Methyl groups are introduced via methylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxyethyl groups, leading to the formation of carboxylate anions.

    Reduction: Reduction reactions can occur at the porphyrin core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylate anions.

    Reduction: Reduced porphyrin derivatives.

    Substitution: Functionalized porphyrin derivatives with various substituents.

Scientific Research Applications

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in mimicking natural porphyrins and its interactions with biological macromolecules.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent in medical imaging.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including metal ions and biological macromolecules. The porphyrin core can coordinate with metal ions, forming metalloporphyrins that exhibit unique electronic and catalytic properties. These interactions can influence biological pathways and processes, such as electron transfer and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Coproporphyrin III: Similar in structure but with different substituents, leading to variations in chemical properties and applications.

    Uroporphyrin I: Contains additional carboxyl groups, resulting in different solubility and reactivity.

    Protoporphyrin IX: Lacks carboxyethyl groups, making it less hydrophilic and altering its biological interactions.

Uniqueness

3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid is unique due to its specific combination of carboxyethyl and methyl substitutions, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C36H56N4O8

Molecular Weight

672.9 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C36H56N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h17,20-21,24-32,37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

VBXWZKSXWLNTST-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O

Origin of Product

United States

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